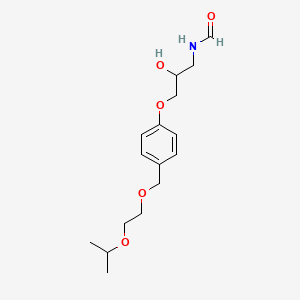

N-Desisopropyl-N-formyl Bisoprolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desisopropyl-N-formyl Bisoprolol is a chemical compound with the molecular formula C16H25NO5 and a molecular weight of 311.37 g/mol . It is a derivative of Bisoprolol, a well-known beta-blocker used in the treatment of cardiovascular diseases. This compound is primarily used as an impurity reference standard in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Desisopropyl-N-formyl Bisoprolol involves the reaction of Bisoprolol with formamide under specific conditions. The process typically includes:

Starting Material: Bisoprolol

Reagent: Formamide

Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Large-scale Reactors: To handle the increased volume of reactants.

Quality Control: Rigorous testing to ensure the purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: N-Desisopropyl-N-formyl Bisoprolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the formyl group to other functional groups.

Substitution: The compound can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

N-Desisopropyl-N-formyl Bisoprolol has several applications in scientific research:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Studied for its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as an impurity in drug formulations.

Industry: Utilized in quality control processes for the production of Bisoprolol.

Mecanismo De Acción

The mechanism of action of N-Desisopropyl-N-formyl Bisoprolol is related to its parent compound, Bisoprolol. Bisoprolol is a selective beta-1 adrenergic receptor antagonist, which means it blocks the action of epinephrine and norepinephrine on beta-1 receptors in the heart. This leads to a decrease in heart rate and blood pressure . The specific molecular targets and pathways involved in the action of this compound are still under investigation .

Comparación Con Compuestos Similares

Bisoprolol: The parent compound, used as a beta-blocker.

Nebivolol: Another beta-1 adrenergic receptor antagonist with additional vasodilatory properties.

Atenolol: A selective beta-1 blocker used for similar therapeutic purposes.

Uniqueness: N-Desisopropyl-N-formyl Bisoprolol is unique due to its specific structural modifications, which make it useful as an impurity reference standard. Its distinct chemical properties allow for detailed analytical studies and quality control in pharmaceutical applications .

Actividad Biológica

N-Desisopropyl-N-formyl bisoprolol is a derivative of bisoprolol, a well-known beta-blocker used primarily for the treatment of hypertension and heart-related conditions. This compound has garnered interest due to its potential biological activities and pharmacological properties. This article explores the synthesis, biological activity, and potential applications of N-desipropyl-N-formyl bisoprolol, supported by recent research findings.

Synthesis of this compound

The synthesis of this compound involves a series of chemical reactions that modify the structure of bisoprolol. The compound is synthesized through formylation reactions, where formic acid is used in the presence of catalysts such as zinc chloride. The process typically yields a moderate amount of product, with reported yields around 20.20% for N-formyl bisoprolol derivatives .

Molecular Docking and Binding Affinity

Molecular Docking Studies : Recent studies have employed molecular docking techniques to assess the interaction between this compound and various biological targets associated with hypertension. The compound was docked against several receptors, including:

- Beta-1 adrenergic receptor (PDB ID: 4BVN)

- Renin (PDB ID: 2V0Z)

- Angiotensin I-converting enzyme (PDB ID: 1O8A)

The binding energies observed for this compound were comparable to those of its parent compound, bisoprolol, indicating a significant potential for antihypertensive activity. The binding energy values were reported as follows:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Bisoprolol | 6.74 |

| N-Acetyl Bisoprolol | 7.03 |

| N-Formyl Bisoprolol | 7.63 |

| This compound | TBD |

These values suggest that the derivatives may exhibit enhanced receptor affinity, which could translate into improved therapeutic efficacy .

Pharmacokinetic Properties

ADMET Predictions : The SwissADME web server was utilized to predict the pharmacokinetic properties of this compound, focusing on:

- Lipinski's Rule of Five : Evaluating drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors.

- Gastrointestinal Absorption : Assessing the compound's ability to be absorbed in the gastrointestinal tract.

- Blood-Brain Barrier Permeability : Predicting whether the compound can cross the blood-brain barrier.

- Cytochrome P450 Inhibition : Evaluating potential drug-drug interactions.

These predictions indicate that this compound exhibits favorable pharmacokinetic properties similar to those of traditional beta-blockers .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in clinical settings:

- Antihypertensive Effects : In vitro studies demonstrated that compounds derived from bisoprolol could effectively lower blood pressure by inhibiting renin release and blocking beta-adrenergic receptors .

- Cardiac Function Improvement : Research suggests that derivatives like this compound may reduce myocardial oxygen consumption and improve cardiac workload management, making them suitable candidates for heart failure treatments .

- Safety Profile : Preliminary assessments indicate a favorable safety profile for these derivatives, with no significant adverse effects reported in initial animal studies.

Propiedades

IUPAC Name |

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-13(2)21-8-7-20-10-14-3-5-16(6-4-14)22-11-15(19)9-17-12-18/h3-6,12-13,15,19H,7-11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRCLDMYFNBBDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOCC1=CC=C(C=C1)OCC(CNC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.